JM-1232-d3 -

JM-1232-d3

Catalog Number: EVT-1498059
CAS Number:
Molecular Formula: C₂₄H₂₄D₃N₃O₂
Molecular Weight: 392.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of JM-1232-d3 involves several intricate steps typical of isoindoline derivatives. The initial phases often include the formation of the isoindoline core through cyclization reactions involving appropriate precursors. This process may utilize various catalysts and solvents to optimize yield and purity.

Technical Details
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and to characterize the final product .

Molecular Structure Analysis

Structure
The molecular structure of JM-1232-d3 features a characteristic isoindoline framework, which includes a fused benzene and pyrrole ring system. This structural arrangement contributes to its unique pharmacological properties.

Data
Molecular formula: C₁₃H₁₁N (for JM-1232). The addition of deuterium in the d3 variant indicates isotopic labeling, which can be used for tracing studies in pharmacokinetics or metabolic pathways .

Chemical Reactions Analysis

Reactions
JM-1232-d3 participates in various chemical reactions that are typical for isoindoline derivatives. These may include electrophilic aromatic substitutions and nucleophilic additions, which can modify its pharmacological properties.

Technical Details
The reactivity profile is influenced by the presence of functional groups within its structure. For example, reactions with electrophiles can lead to the introduction of substituents that may enhance or alter its anesthetic effects .

Mechanism of Action

Process
The mechanism by which JM-1232-d3 exerts its effects involves modulation of neurotransmitter systems, particularly through interaction with gamma-aminobutyric acid A receptors. By binding to these receptors, JM-1232-d3 enhances synaptic inhibition, leading to sedative effects similar to those observed with benzodiazepines.

Data
In experimental models, JM-1232-d3 has demonstrated significant hypnotic effects when administered in conjunction with other anesthetics like propofol. The combination has shown supra-additive effects, indicating that lower doses can achieve enhanced sedation compared to individual drug administration .

Physical and Chemical Properties Analysis

Physical Properties
JM-1232-d3 is characterized by its high solubility in water, making it suitable for intravenous administration. Its melting point and boiling point have not been extensively reported but are critical for formulation development.

Chemical Properties
The compound exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its chemical stability is essential for ensuring efficacy during storage and administration .

Applications

Scientific Uses
JM-1232-d3 holds promise in various scientific applications, particularly in anesthesia and intensive care settings. Its ability to enhance sedation while potentially reducing recovery times makes it a candidate for further clinical trials. Additionally, its unique mechanism may provide insights into new therapeutic approaches for managing sedation during surgical procedures or critical care .

Introduction to JM-1232(-)

Chemical and Pharmacological Profile of JM-1232(-)

JM-1232(-) is chemically designated as (3R)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one [8]. This molecular configuration features a stereospecific R-configuration at the C3 position, which is essential for its pharmacological activity. The compound's molecular formula is C₂₄H₂₇N₃O₂, with a molar mass of 389.49 g/mol [2] [8]. Its structural complexity arises from the fusion of an isoindolin-1-one core with a phenyl-substituted cyclopentane ring and a 4-methylpiperazine carboxamide moiety, creating a three-dimensional architecture optimized for receptor interaction.

Pharmacologically, JM-1232(-) functions as a benzodiazepine receptor agonist that modulates γ-aminobutyric acid type A (GABAₐ) receptors, enhancing synaptic inhibition in the central nervous system [4] [6]. Despite its functional similarity to benzodiazepines, JM-1232(-) exhibits distinct binding characteristics that contribute to its unique efficacy profile. Preclinical studies demonstrate potent sedative-hypnotic effects mediated through the positive allosteric modulation of GABAergic neurotransmission, resulting in neuronal hyperpolarization and reduced excitability [4].

Table 1: Fundamental Chemical Characteristics of JM-1232(-)

PropertyValueReference
Molecular FormulaC₂₄H₂₇N₃O₂ [8]
Molecular Weight389.49 g/mol [8]
CAS Registry Number1013427-48-9 [8]
Stereochemistry(3R)-absolute configuration [8]
Therapeutic ClassificationNonbenzodiazepine hypnotic/sedative [2]

Structural Classification as a Nonbenzodiazepine Hypnotic

JM-1232(-) belongs to the isoindolin-1-one derivative class, structurally differentiated from classical benzodiazepines by its tricyclic framework that lacks the characteristic benzene-diazepine backbone [2] [4]. The compound's isoindolin-1-one core is fused with a cyclopentane ring, creating a rigid polycyclic system that positions the phenyl substituent and acetylpiperazine side chain in optimal spatial orientation for receptor engagement [2]. This structural innovation confers selective binding to benzodiazepine sites on GABAₐ receptors while avoiding the receptor subtype promiscuity associated with traditional benzodiazepines.

The significance of this classification lies in JM-1232(-)'s ability to provide benzodiazepine-like pharmacological effects without the structural liabilities that often lead to adverse effects, including excessive sedation, cognitive impairment, and abuse potential [4] [6]. Molecular modeling studies indicate that the compound's binding affinity stems from specific interactions between its carbonyl groups and histidine residues in the α-subunit of GABAₐ receptors, while the phenyl ring engages in π-π stacking with aromatic residues in the binding pocket [4]. This precise molecular recognition underlies its efficacy as a hypnotic agent with a potentially improved safety profile.

Physicochemical Properties and Water Solubility

A defining characteristic of JM-1232(-) is its exceptional water solubility, which distinguishes it from many lipophilic sedative-hypnotics that require organic solvents for formulation [4] [6]. This property arises from the presence of multiple hydrogen-bond accepting sites (carbonyl and tertiary amine groups) and the protonatable nitrogen atoms within the piperazine ring, which enhance aqueous dissolution across physiological pH ranges. The compound's solubility exceeds 50 mg/mL in aqueous solutions, enabling formulation without lipid emulsions or organic cosolvents that often contribute to adverse reactions [4].

The compound exists as a crystalline solid under standard conditions, with physicochemical stability supporting pharmaceutical development. Its log P (partition coefficient) is estimated at approximately 2.3, indicating balanced lipophilicity-hydrophilicity properties that facilitate both aqueous solubility and blood-brain barrier penetration [6]. The presence of the polar carboxamide linkage between the isoindolinone core and the piperazine moiety significantly contributes to this balance, enabling rapid distribution to the central nervous system following intravenous administration while maintaining sufficient solubility for aqueous formulation.

Table 2: Physicochemical Profile of JM-1232(-)

PropertyCharacteristicSignificance
Water Solubility>50 mg/mLEnables aqueous intravenous formulation [4]
log P (Estimated)~2.3Balanced CNS penetration/solubility [6]
pKa (Piperazine N)~7.9 (predicted)Partial ionization at physiological pH [4]
Solid FormCrystalline solidPharmaceutical processing stability [1]

Historical Development and Patent Landscape

The development of JM-1232(-) exemplifies targeted molecular design in sedative-hypnotic pharmacology, emerging from systematic efforts to overcome formulation and pharmacokinetic limitations of existing anesthetic agents. Its evolution reflects decades of research into GABAergic modulation through novel chemotypes, positioning it as a significant advancement in perioperative medicine. The compound's journey from discovery to clinical investigation illustrates the intersection of medicinal chemistry innovation and unmet therapeutic needs in anesthesia practice.

Discovery by Maruishi Pharmaceutical Co. Ltd.

JM-1232(-) was discovered and developed by Japanese pharmaceutical company Maruishi Pharmaceutical Co. Ltd., founded in 1888 and headquartered in Osaka [3] [7]. The compound emerged from Maruishi's focused research program on perioperative medicines during the early 2000s, specifically targeting water-soluble sedatives with rapid onset and offset profiles [3] [7]. Maruishi's research team, led by Kanamitsu and colleagues, first reported the synthesis and pharmacological characterization of JM-1232(-) in 2007, demonstrating its superior water solubility and hypnotic potency relative to existing benzodiazepines [4] [6].

Patent protection for JM-1232(-) was secured through European Patent EP1566378 ("Isoindoline Derivative"), granted in August 2012 and assigned exclusively to Maruishi Pharmaceutical Co. Ltd. [2] [5]. This intellectual property covers the compound's core structure as an isoindoline derivative with specific substitutions at the 3-position, including the critical 2-(4-methylpiperazinyl)-2-oxoethyl moiety essential for GABAₐ receptor activity [5]. The patent established Maruishi's commercial rights to the compound and its development under the internal code MR04A3, which was subsequently used in early human trials [4] [6].

Table 3: Key Patents and Intellectual Property Related to JM-1232(-)

Patent/ApplicationTitle/SubjectAssigneePriority Date
EP1566378Isoindoline DerivativeMaruishi Pharmaceutical2003-02-17 [5]
US10869876B2Rocuronium PreparationMaruishi Pharmaceutical2014-06-30 [9]
Various NationalDexmedetomidine Transdermal PatchesMaruishi Pharmaceutical2011-2016 [5]

Evolution of Isoindolin-1-One Derivatives in Sedative Research

The discovery of JM-1232(-) represents the culmination of extensive structure-activity relationship (SAR) studies within the isoindolin-1-one chemical class. Early research into isoindoline derivatives as GABAₐ modulators began with the identification of the core scaffold's potential to engage benzodiazepine binding sites without the 1,4-benzodiazepine structure [4]. Systematic optimization focused on enhancing water solubility while preserving CNS activity, leading to the introduction of polar substituents at the 3-position of the isoindolinone ring [4] [6].

Critical SAR insights demonstrated that:

  • The carboxamide linkage between the isoindolinone and piperazine ring provided optimal hydrogen bonding capacity while maintaining metabolic stability
  • N-methylation of the piperazine nitrogen preserved receptor affinity while reducing basicity, enhancing water solubility
  • The phenyl substituent at the 2-position was essential for receptor binding affinity, with electron-donating para-substitutions increasing potency
  • Saturation of the fused cyclopentane ring enhanced conformational rigidity and receptor selectivity [4] [6]

These structural refinements produced JM-1232(-) as the lead candidate, exhibiting approximately 10-fold greater potency than earlier derivatives in rodent hypnosis models [4]. The compound's progression into clinical development marked a significant milestone in sedative research, with Phase I human trials confirming its hypnotic efficacy and hemodynamic stability [4] [6]. The ongoing exploration of isoindolin-1-one derivatives continues to build upon this foundation, with deuterated analogs like JM-1232-d3 (CAS 701304-22-5) emerging as research tools for pharmacokinetic and metabolic studies [1].

Properties

Product Name

JM-1232-d3

Molecular Formula

C₂₄H₂₄D₃N₃O₂

Molecular Weight

392.51

Synonyms

3,5,6,7-Tetrahydro-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenylcyclopent[f]isoindol-1(2H)-one-d3; 1-[(1,2,3,5,6,7-Hexahydro-3-oxo-2-phenylcyclopent[f]isoindol-1-yl)acetyl]-4-methylpiperazine-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.